molecular formula C23H21FN4O4 B2919475 2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide CAS No. 1060334-42-0

2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide

Cat. No. B2919475
CAS RN: 1060334-42-0
M. Wt: 436.443
InChI Key: WAFSCPHRMJNKTG-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel compounds, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, with some reaching levels comparable to standard antimicrobial agents such as Ampicillin and Flucanazole. The synthesis of these compounds involves the reaction of specific chloride with various amino compounds, indicating a versatile approach to generating potential antimicrobial agents (Helal et al., 2013).

Fluorinated Heterocyclic Compounds for Drug Synthesis

The compound is part of a broader class of fluorinated heterocyclic compounds that have been used for the synthesis of various pharmacologically relevant molecules. These compounds serve as building blocks for the creation of pyrazolones, pyrimidines, coumarines, and benzothiopyranones, among others. The versatility of these fluorinated compounds in generating a wide array of structures makes them valuable in drug discovery and development processes (Shi et al., 1996).

Antiviral Drug Discovery

Within the realm of antiviral drug discovery, the chemical framework of the specified compound is relevant to the exploration of new antiviral agents. The research focuses on various chemical compounds, including those with similar structures, to develop new strategies for treating viral infections. This work underscores the potential of such compounds in the ongoing search for effective antiviral therapies (De Clercq, 2009).

Antioxidant and Anticancer Activities

Derivatives of the compound have been investigated for their antioxidant and anticancer activities. Novel derivatives have been synthesized and their molecular structures confirmed. These compounds exhibited significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid in some cases. Furthermore, their anticancer activity has been tested against various cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020).

Central Nervous System Activities

The compound and its derivatives have also been studied for their central nervous system activities. Research in this area aims to understand the potential of these compounds in interacting with central nervous system receptors, which could lead to the development of new treatments for various neurological disorders. This research involves synthesizing and testing various derivatives to evaluate their effectiveness in displacing diazepam bound to rat brain plasma membranes, indicating their potential as CNS active agents (Barlin et al., 1989).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4/c1-14(32-19-7-5-4-6-16(19)24)23(29)26-17-12-15(8-9-20(17)30-2)18-13-28-21(25-18)10-11-22(27-28)31-3/h4-14H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFSCPHRMJNKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide

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